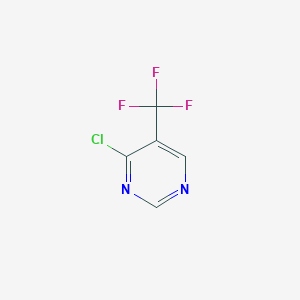
4-Chloro-5-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-(trifluoromethyl)pyrimidine is an organic compound with the molecular formula C5H2ClF3N2. It is a derivative of pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. The presence of a chloro group at position 4 and a trifluoromethyl group at position 5 makes this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Chloro-5-(trifluoromethyl)pyrimidine involves the cyclocondensation of 4,4,4-trifluoromethylacetoacetate with thiourea in the presence of potassium hydroxide in ethanol at 80°C . This reaction yields the desired pyrimidine derivative with good efficiency.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Electrophilic Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines are commonly used.
Electrophilic Substitution: Reagents such as bromine, chlorine, and nitrating agents are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.
Major Products Formed
Nucleophilic Substitution: Products include various substituted pyrimidines.
Electrophilic Substitution: Products include halogenated and nitrated derivatives.
Oxidation and Reduction: Products include oxidized or reduced pyrimidine derivatives.
Scientific Research Applications
4-Chloro-5-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting specific enzymes and receptors.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Chloro-5-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups enhance its binding affinity to various enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. This makes it a valuable compound in drug development and other biomedical applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyrimidine
- 4-Chloro-2-methylpyrimidine
- 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
Uniqueness
4-Chloro-5-(trifluoromethyl)pyrimidine is unique due to the specific positioning of the chloro and trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it particularly useful in applications where precise molecular interactions are required .
Properties
Molecular Formula |
C5H2ClF3N2 |
|---|---|
Molecular Weight |
182.53 g/mol |
IUPAC Name |
4-chloro-5-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C5H2ClF3N2/c6-4-3(5(7,8)9)1-10-2-11-4/h1-2H |
InChI Key |
MDNYDIHNUDMMST-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC=N1)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















